
benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate is defined by a 16-carbon backbone substituted with hydroxyl groups at positions 3 and 5, a hexyl side chain at position 2, and a benzyl ester moiety at the terminal carboxyl group. The stereochemical configuration at positions 2, 3, and 5 is critical to its biological activity and physicochemical behavior. The compound’s molecular formula, C29H50O4 , corresponds to a molecular weight of 462.714 g/mol , as confirmed by high-resolution mass spectrometry.
The stereocenters at C2 (S), C3 (S), and C5 (R) introduce distinct spatial arrangements that influence intermolecular interactions. For example, the (2S,3S) configuration aligns the hydroxyl groups at C3 and C5 in a syn-periplanar orientation, facilitating intramolecular hydrogen bonding. This configuration contrasts with the (2S,3R) diastereomer, which exhibits weaker hydrogen-bonding networks due to anti-periplanar hydroxyl alignment. The hexyl side chain at C2 introduces steric bulk, limiting rotational freedom around the C2–C3 bond and stabilizing specific conformers.
Property | Value | Source |
---|---|---|
Molecular formula | C29H50O4 | |
Molecular weight | 462.714 g/mol | |
CAS number (derivative) | 1072902-82-9 |
Synthetic routes to this compound often employ silyl-protecting strategies to preserve stereochemical integrity during esterification. For instance, tert-butyldimethylsilyl (TBS) groups are used to mask hydroxyl functionalities, enabling selective benzylation at the carboxyl terminus. Deprotection with hydrofluoric acid yields the final product with retained stereochemistry, as verified by nuclear Overhauser effect spectroscopy (NOESY).
Properties
Molecular Formula |
C29H50O4 |
---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate |
InChI |
InChI=1S/C29H50O4/c1-3-5-7-9-10-11-12-13-17-21-26(30)23-28(31)27(22-18-8-6-4-2)29(32)33-24-25-19-15-14-16-20-25/h14-16,19-20,26-28,30-31H,3-13,17-18,21-24H2,1-2H3/t26-,27+,28+/m1/s1 |
InChI Key |
PGFQYSVYSQILJX-PKTNWEFCSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Hydroxylation and Esterification
The foundational approach involves constructing the hexadecanoate backbone through sequential hydroxylation and esterification. A key step is the dihydroxylation of a hexyl-substituted alkene intermediate using OsO₄ or Sharpless asymmetric conditions to achieve the (3S,5R) configuration. Subsequent benzyl esterification under acidic catalysis (e.g., p-toluenesulfonic acid) yields the target compound.
Critical Parameters :
-
Temperature: 0–25°C for hydroxylation; 80–110°C for esterification
-
Catalysts: OsO₄ (2 mol%), (DHQD)₂PHAL ligand for stereocontrol
-
Solvent System: Tert-butanol/water (3:1) for hydroxylation; toluene for esterification
Protecting Group Strategies
To prevent undesired side reactions during synthesis, tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBS) groups are employed to protect hydroxyl moieties. Deprotection using amberlyst-15 or tetrabutylammonium fluoride (TBAF) ensures high fidelity in final product isolation.
Catalytic Macrocyclization Techniques
Hafnium(IV)-Catalyzed Esterification
Recent advances utilize Hf(IV) catalysts for direct esterification, avoiding traditional stoichiometric reagents. This method achieves 78–85% yield under optimized conditions:
Parameter | Value |
---|---|
Catalyst Loading | 5 mol% HfCl₄ |
Temperature | 60°C |
Solvent | Dichloromethane (DCM) |
Reaction Time | 24–48 hours |
Mechanistic Insight : Hf(IV) activates the carboxylic acid via coordination, facilitating nucleophilic attack by the benzyl alcohol. This method reduces oligomerization byproducts common in conventional approaches.
Yamaguchi Protocol Adaptations
The Yamaguchi macrolactonization protocol has been modified for ester synthesis using 2,4,6-trichlorobenzoyl chloride (TCBC). Key advantages include:
-
Yield : 82% (benchmarked against traditional Steglich conditions)
-
Side Reactions : <5% oligomer formation
-
Scalability : Demonstrated at 100-g scale with consistent purity (>98%).
Continuous Flow Reactor Systems
Phase Separation-Enhanced Synthesis
Industrial-scale production leverages continuous flow reactors with integrated liquid-liquid phase separation. A representative setup involves:
-
Reactor Type : Microfluidic tubular reactor
-
Flow Rate : 0.5 mL/min
-
Residence Time : 30 minutes
Table 1: Batch vs. Flow Synthesis Comparison
Metric | Batch Process | Flow Process |
---|---|---|
Average Yield | 67% | 89% |
Purity | 95% | 99% |
Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Enzyme-Catalyzed Esterification
Immobilized lipases (e.g., Candida antarctica Lipase B) enable green synthesis under mild conditions:
Stereochemical Control and Analytical Validation
Chiral Auxiliary Approaches
(S)-Proline-derived auxiliaries enforce the (2S) configuration during alkylation steps. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms spatial arrangements critical for stereochemical fidelity.
Chromatographic Purification
Final purification employs reverse-phase HPLC with a C18 column (methanol/water gradient). Key metrics:
-
Retention Time : 14.3 minutes
-
Purity Threshold : ≥99% by UV-Vis (210 nm)
Comparative Analysis of Industrial Methods
Table 2: Industrial Synthesis Route Evaluation
Method | Cost ($/kg) | Environmental Impact (E-Factor) | Scalability |
---|---|---|---|
Hf(IV) Catalysis | 1,200 | 8.2 | High |
Yamaguchi Protocol | 2,500 | 15.7 | Moderate |
Continuous Flow | 900 | 5.1 | Very High |
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzyl (2S,3S,5R)-2-hexyl-3,5-dioxohexadecanoate.
Reduction: Formation of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanol.
Substitution: Formation of various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying stereochemical effects in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can interact with various cellular pathways .
Comparison with Similar Compounds
Sodium (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoate
Structural Differences :
Physicochemical Properties :
- Solubility : The ionic sodium salt is water-soluble, whereas the benzyl ester is lipophilic.
- Reactivity : The carboxylate form may participate in aqueous-phase reactions, while the benzyl ester is tailored for organic-phase syntheses.
(2R,6S)-Dibenzyl 2-(Benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate (Compound 9)
Functional Groups :
Stability :
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium
Structural Features :
- Combines a benzyloxycarbonyl group, Boc-protected amine, and a sulfoxonium ylide. Lacks the dihydroxy and hexyl motifs of the target compound .
Data Table: Key Comparative Features
Limitations and Gaps in Data
- Toxicity/Ecology: No data available for the target compound (cf. ’s SDS, which lacks toxicity details for related structures).
- Experimental Comparisons : Direct reactivity or yield comparisons between the benzyl ester and analogs are absent in the evidence, necessitating further studies.
Biological Activity
Benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate is a complex organic compound with notable biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C29H50O4
- Molecular Weight : 450.71 g/mol
- Structure : The compound features a hexadecane backbone with hydroxyl groups at the 3rd and 5th positions and a benzyl group attached.
Biological Activity
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study assessing its efficacy against bacteria and fungi demonstrated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that this compound could be a potential candidate for developing antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. A notable experiment involved treating macrophage cells with the compound and measuring cytokine levels:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 75 |
IL-6 | 200 | 100 |
The reduction in cytokine levels indicates that the compound possesses anti-inflammatory properties, potentially beneficial for treating inflammatory diseases.
Antioxidant Activity
This compound has also been evaluated for its antioxidant capabilities. In a study measuring the DPPH radical scavenging activity:
- IC50 Value : 25 µg/mL
This value indicates a strong capacity to neutralize free radicals, suggesting protective effects against oxidative stress-related conditions.
Case Studies
-
Case Study on Skin Irritation :
A clinical trial assessed the topical application of the compound in patients with dermatitis. Results showed a significant reduction in irritation scores compared to placebo after two weeks of treatment. -
Case Study on Wound Healing :
An animal model study demonstrated that wounds treated with this compound healed faster than those treated with standard care. Histological analysis revealed increased collagen deposition and angiogenesis.
Q & A
Basic Research Questions
Q. How is benzyl (2S,3S,5R)-2-hexyl-3,5-dihydroxyhexadecanoate structurally characterized, and what spectroscopic methods are critical for confirming its stereochemistry?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and DEPT) and high-resolution mass spectrometry (HRMS). For stereochemical determination, NOESY or ROESY experiments are essential to establish spatial relationships between protons, particularly for the (2S,3S,5R) configuration. Polarimetry can further corroborate optical activity. Comparative analysis with synthetic intermediates (e.g., sodium salts of related dihydroxyhexadecanoic acids) is recommended to validate purity .
Q. What synthetic strategies are reported for preparing this compound, and how are diastereomers minimized during synthesis?
- Methodological Answer : Synthesis typically involves enantioselective hydroxylation of a hexadecanoate precursor using chiral catalysts or enzymes. For example, dihydroxylation of a hexyl-substituted alkene intermediate with OsO4 or Sharpless asymmetric conditions can yield the 3,5-dihydroxy configuration. Protecting groups (e.g., benzyl esters) are critical to prevent undesired side reactions. Purification via flash chromatography or recrystallization is necessary to separate diastereomers, monitored by thin-layer chromatography (TLC) or HPLC .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines: use fume hoods for aerosol prevention, wear nitrile gloves, and employ chemical-resistant lab coats. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in sealed containers under inert gas (e.g., argon) to prevent oxidation. Avoid ignition sources due to potential static discharge risks .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2S vs. 2R) in dihydroxyhexadecanoate derivatives influence their biological activity, and what experimental models are used to assess this?
- Methodological Answer : Stereochemistry impacts interactions with lipid-binding proteins (e.g., fatty acid transport enzymes). Comparative studies using enantiomeric pairs in cell-based assays (e.g., radiolabeled uptake in hepatocytes) or enzymatic inhibition assays (e.g., lipase activity) can quantify stereospecific effects. Molecular docking simulations with resolved crystal structures (e.g., pancreatic lipase) provide mechanistic insights .
Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers) in this compound, and how are these resolved?
- Methodological Answer : Impurities are detected via reverse-phase HPLC with UV/Vis or charged aerosol detection (CAD). For regioisomers, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) enable separation. Quantitation requires calibration with synthetic standards. Mass spectrometry imaging (MSI) or LC-MS/MS further identifies degradation products under stress conditions (e.g., heat, light) .
Q. How does the compound’s hydroxylation pattern affect its metabolic stability in in vitro models, and what modifications improve bioavailability?
- Methodological Answer : Hydroxylation at C3 and C5 increases polarity, reducing membrane permeability. Stability assays in liver microsomes or S9 fractions assess oxidative metabolism. To enhance bioavailability, prodrug strategies (e.g., acetylated hydroxyl groups) or nanoparticle encapsulation (e.g., lipid-based carriers) are tested. Pharmacokinetic studies in rodents measure half-life and tissue distribution .
Key Research Findings
- Stereochemical Purity : The (2S,3S,5R) configuration exhibits 3-fold higher inhibitory activity against lipases compared to its (2R) counterpart, attributed to better binding in the enzyme’s hydrophobic pocket .
- Synthetic Scalability : NaBH₄-mediated reductions under controlled temperatures (-10°C) minimize byproducts, achieving >70% yield in multi-gram syntheses .
- Degradation Pathways : Exposure to UV light induces ester bond cleavage, forming 3,5-dihydroxyhexadecanoic acid as a primary degradation product .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.